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Compound of Interest

Compound Name: 4-(Oxiran-2-yl)oxane

CAS No.: 1339849-51-2

Cat. No.: B2870905

Get Quote

Executive Summary & Pharmaceutical Rationale
The integration of saturated oxygen heterocycles into drug scaffolds is a proven strategy for

improving the physicochemical properties of active pharmaceutical ingredients (APIs). The

tetrahydropyran (THP) ring, or oxane, acts as a highly effective bioisostere for cycloalkanes

and piperidines, significantly enhancing aqueous solubility, lowering lipophilicity (clogP), and

increasing metabolic stability against cytochrome P450 oxidation.

4-(Oxiran-2-yl)oxane (also known as 4-oxiranyltetrahydropyran) serves as a highly versatile

electrophilic building block. The pendant oxirane (epoxide) ring provides a highly strained,

reactive warhead that can be stereospecifically and regioselectively opened by a diverse array

of nucleophiles. This application note details the mechanistic causality and validated protocols

for functionalizing 4-(Oxiran-2-yl)oxane to generate

-amino alcohols and alkyl-THP derivatives—critical intermediates in the synthesis of modern
therapeutics, including CDK2 inhibitors[1].
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Mechanistic Grounding: Regio- and Stereoselective
Ring-Opening
The functionalization of 4-(Oxiran-2-yl)oxane is governed by the delicate balance between

steric hindrance and electronic stabilization during the epoxide ring-opening event.

Aminolysis (Steric Control): Under basic or neutral conditions, the ring-opening of the

epoxide by primary or secondary amines proceeds via a classic

mechanism. The amine nucleophile preferentially attacks the less sterically hindered terminal
carbon of the oxirane ring, yielding a terminal

-amino alcohol[2]. The use of polar aprotic solvents (e.g., Acetonitrile) accelerates this
pathway by leaving the nucleophile poorly solvated and highly reactive[1].

Carbon-Nucleophile Addition (Coordination Control): When employing organocuprate or

organolithium reagents, regioselectivity can deviate from pure steric control. The metal

cations (e.g.,

or

) coordinate simultaneously with the oxygen atom of the epoxide and the oxygen atom of the
THP ring. This bidentate chelation locks the intermediate into a rigid, chair-like conformation,
directing the nucleophile to a specific carbon trajectory and overriding standard

steric preferences[3].
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Synthetic workflow from 4-vinyl-THP to functionalized pharmaceutical intermediates.
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Protocol A: Synthesis of 4-(Oxiran-2-yl)oxane via
Epoxidation
Objective: Conversion of 4-vinyltetrahydro-2H-pyran to the target epoxide intermediate.

Causality:meta-Chloroperoxybenzoic acid (mCPBA) is utilized as the electrophilic oxygen

source. Dichloromethane (DCM) is selected as the solvent because it solubilizes both the

alkene and mCPBA while remaining inert to oxidative conditions[4].

Preparation: Dissolve 4-vinyltetrahydro-2H-pyran (1.0 equiv) in anhydrous DCM (0.2 M

concentration) under an inert argon atmosphere.

Addition: Cool the reaction vessel to 0 °C using an ice bath. This controls the exothermic

nature of the peroxy-acid epoxidation, preventing thermal degradation.

Reaction: Slowly add mCPBA (1.2 equiv, typically 77% w/w) in portions. Stir at 0 °C for 30

minutes, then allow the mixture to warm to room temperature and stir for an additional 12

hours.

Quench & Workup: Quench the reaction with saturated aqueous

to destroy unreacted peroxides. Wash the organic layer with saturated aqueous

to remove meta-chlorobenzoic acid byproduct. Dry over anhydrous

, filter, and concentrate under reduced pressure to yield 4-(Oxiran-2-yl)oxane.

Protocol B: Regioselective Aminolysis to -Amino
Alcohols
Objective: Synthesis of 2-amino-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol derivatives. Causality:

Potassium carbonate (

) is employed to neutralize trace acidic impurities that could trigger premature epoxide
hydrolysis or unwanted

-like internal attack. Acetonitrile (MeCN) maximizes the nucleophilicity of the amine[1].

Preparation: Dissolve 4-(Oxiran-2-yl)oxane (1.0 equiv) in anhydrous MeCN (0.5 M).
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Reagent Addition: Add the desired primary or secondary amine (1.5 equiv) followed by

anhydrous

(2.0 equiv).

Heating: Heat the mixture to 60–80 °C (depending on amine volatility) and stir for 16 hours.

Monitor completion via TLC or LC-MS.

Isolation: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate.

Purify the resulting

-amino alcohol via flash column chromatography (DCM/MeOH gradient).

Protocol C: Carbon-Nucleophile Ring Opening via
Organocuprates
Objective: C-C bond formation to yield functionalized alkyl-THP alcohols. Causality: The

addition of

acts as a Lewis acid. The fluoride atoms coordinate the lithium cation, pre-organizing the
transition state and directing the nucleophile to a specific carbon of the epoxide[3].

Preparation: In a flame-dried flask under argon, prepare the organocuprate reagent (

) by adding an organolithium reagent (3.0 equiv) to a suspension of CuI (1.5 equiv) in
anhydrous THF at -50 °C.

Activation: In a separate flask, dissolve 4-(Oxiran-2-yl)oxane (1.0 equiv) in THF at -78 °C

and add

(1.2 equiv).

Coupling: Transfer the activated epoxide solution dropwise into the organocuprate mixture at

-78 °C. Stir for 2 hours.

Quench: Quench carefully with a 1:1 mixture of saturated aqueous

and
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to break down the copper complexes. Extract with Ethyl Acetate, dry, and purify.

Quantitative Data: Nucleophile & Regioselectivity
Comparison
The following table summarizes the expected regiochemical outcomes and yields based on the

choice of nucleophile and catalytic system.

Nucleophile
Class

Reagent /
Catalyst

Solvent Temp (°C)
Major
Regiochemi
stry

Typical
Yield

Primary

Amine (Base) MeCN 80 °C
Terminal (

attack)
85–95%

Secondary

Amine
(Mild

Brønsted)

Neat / 60 °C
Terminal (

attack)
80–90%

Organocuprat

e (Lewis Acid) THF -78 °C

Internal

(Coordination

controlled)

70–85%

Grignard (

)

CuI

(Catalytic)
THF -20 °C

Terminal (

attack)
75–88%
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Mechanistic divergence of epoxide ring-opening based on reaction conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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